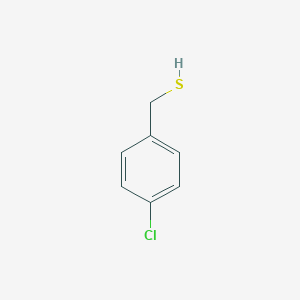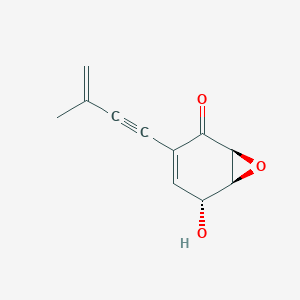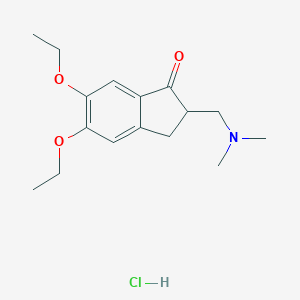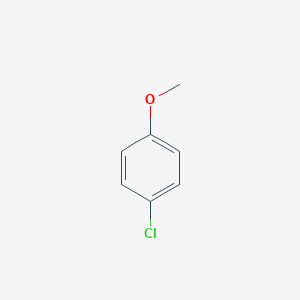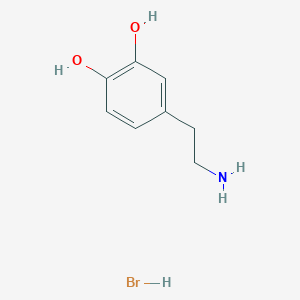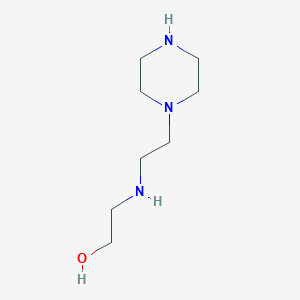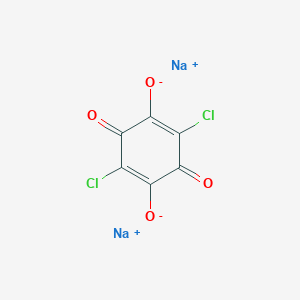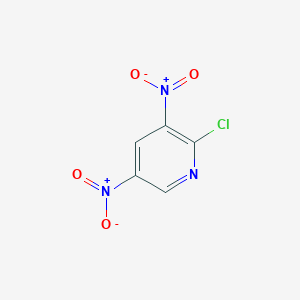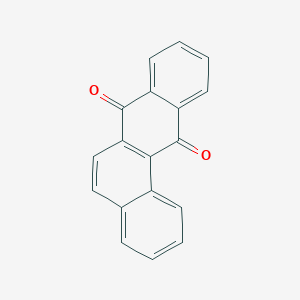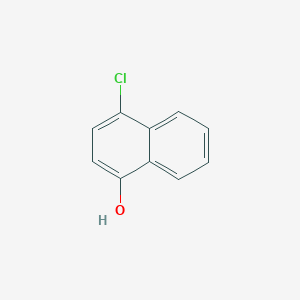
4-Chloro-1-naphthol
概要
説明
4-Chloro-1-naphthol is primarily used for the detection of proteins. It gives a characteristic purple precipitate and the reactions are easily controllable . It can be used as a substitute for benzidine compounds, which are considered to be carcinogenic .
Synthesis Analysis
4-Chloro-1-naphthol can be used in an oxidative coupling reaction for visualization of antigen-antibody complexes on the nitrocellulose membrane . It may also be used in scanning electrochemical microscopy (SECM), for imaging of DNA hybridization on microscopic polypyrrole patterns .Molecular Structure Analysis
The molecular formula of 4-Chloro-1-naphthol is C10H7ClO . Its molecular weight is 178.61 g/mol . The structure of 4-Chloro-1-naphthol has been analyzed using IR and Raman spectra .Chemical Reactions Analysis
4-Chloro-1-naphthol reacts with horseradish peroxidase (HRP) to form a distinct blue to blue-purple product . This reaction is commonly used for colorimetric detection and visualization of proteins in western blotting .Physical And Chemical Properties Analysis
4-Chloro-1-naphthol has a density of 1.3±0.1 g/cm3 . Its boiling point is 332.1±15.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The flash point is 154.6±20.4 °C . The index of refraction is 1.684 .科学的研究の応用
Immunoblotting and ELISpot Assays
4-Chloro-1-naphthol serves as a substrate in enzyme-linked immunospot (ELISpot) assays for detecting spots. In these assays, it reacts with peroxidase enzymes, producing an insoluble blue end product that can be visually observed. Researchers use ELISpot to quantify cytokine-secreting cells, such as those involved in immune responses .
Western Blotting
Researchers employ 4-Chloro-1-naphthol as a chromogenic substrate for visualizing antigen-antibody-reactive bands in western blotting. The compound precipitates and forms colored bands, aiding in protein detection and analysis .
Protein Visualization on Membranes
In western blotting and other protein detection methods, 4-Chloro-1-naphthol helps visualize protein bands on membranes. It has been used to stain polyvinylidene fluoride (PVDF) membranes using the Nakane method .
Antigen-Antibody Complex Visualization
When combined with N,N′-dimethyl-p-phenylenediamine, 4-Chloro-1-naphthol facilitates the visualization of antigen-antibody complexes on nitrocellulose membranes. This oxidative coupling reaction aids in detecting specific interactions between antigens and antibodies .
Scanning Electrochemical Microscopy (SECM)
Researchers have used 4-Chloro-1-naphthol in SECM for imaging DNA hybridization on microscopic polypyrrole patterns. SECM is a powerful technique for studying electrochemical processes at surfaces with high spatial resolution .
作用機序
Target of Action
The primary target of 4-Chloro-1-naphthol is horseradish peroxidase (HRP) . HRP is an enzyme that is commonly used in biological research applications due to its ability to catalyze the oxidation of a wide variety of organic compounds.
Mode of Action
4-Chloro-1-naphthol interacts with HRP in a reaction that results in a colored precipitate . This reaction is utilized in colorimetric detection and visualization of proteins in procedures such as Western blotting .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Chloro-1-naphthol involves the conversion of this compound to a purple-colored precipitate by enzymes such as HRP . This reaction is part of the broader peroxidase-catalyzed oxidation pathway, which plays a crucial role in various biological processes, including signal transduction and cell differentiation.
Result of Action
The result of 4-Chloro-1-naphthol’s action is the formation of a visually detectable precipitate . This precipitate is used to visualize protein bands in Western blotting and staining polyvinylidene fluoride (PVDF) membrane . The color change provides a convenient means of tracking the presence and location of specific proteins, aiding in the identification and analysis of these molecules.
Action Environment
The action of 4-Chloro-1-naphthol can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is typically stored at 2-8°C to maintain its reactivity . Additionally, the presence of other substances in the reaction environment, such as methanol and hydrogen peroxide, can influence the efficiency of the colorimetric reaction .
Safety and Hazards
将来の方向性
4-Chloro-1-naphthol is expected to continue being used in various applications, including as a substrate in enzyme-linked immunospot (ELISpot) assays for detection of spots . It will also continue to be used as a precipitating chromogenic substrate for visualizing antigen-antibody-reactive bands following western blotting .
特性
IUPAC Name |
4-chloronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSPDZAGCBEQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060536 | |
| Record name | 1-Naphthalenol, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Chloro-1-naphthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0001 [mmHg] | |
| Record name | 4-Chloro-1-naphthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Chloro-1-naphthol | |
CAS RN |
604-44-4 | |
| Record name | 4-Chloro-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLORO-1-NAPHTHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenol, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenol, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-1-naphthol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4NNY2FQ2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Chloro-1-naphthol function in enzymatic assays?
A1: 4-Chloro-1-naphthol acts as a chromogenic substrate for horseradish peroxidase (HRP) [, , , ].
Q2: What happens when 4-Chloro-1-naphthol interacts with HRP?
A2: HRP, in the presence of hydrogen peroxide (H2O2), catalyzes the oxidation of 4-Chloro-1-naphthol [, ]. This reaction produces an insoluble, colored precipitate, benzo-4-chlorocyclohexadienone [, ].
Q3: What are the downstream effects of this precipitation reaction?
A3: The insoluble precipitate serves as a detectable signal in various applications:
- Immunohistochemistry: It enables visualization of antibody-antigen interactions [, , , ].
- Immunoassays: It facilitates the detection of target analytes by causing a measurable change in optical density, fluorescence, or electrochemical properties [, , , , , , , , ].
Q4: What is the molecular formula and weight of 4-Chloro-1-naphthol?
A4: Its molecular formula is C10H7ClO, and its molecular weight is 178.62 g/mol.
Q5: Is 4-Chloro-1-naphthol compatible with osmium fixation in electron microscopy?
A5: Yes, a specific protocol using 4-Chloro-1-naphthol as the substrate allows for successful immunoperoxidase staining in osmium-fixed tissues for electron microscopy [].
Q6: How is 4-Chloro-1-naphthol used in the detection of Bordetella pertussis?
A6: In a colony blot enzyme-linked immunosorbent assay, 4-Chloro-1-naphthol, along with peroxidase-conjugated antibodies, helps visualize B. pertussis colonies by forming blue dots on the filter [].
Q7: Can 4-Chloro-1-naphthol be used to detect Spiroplasma citri?
A7: Yes, a dot-immunobinding assay using 4-Chloro-1-naphthol as a substrate allows for the rapid detection of S. citri in various samples [].
Q8: Have there been computational studies on 4-Chloro-1-naphthol?
A8: Yes, Density Functional Theory (DFT) calculations have been used to determine the energies of 4-Chloro-1-naphthol tautomers and their hydrogen affinities, providing insights into its reactivity and dehalogenation mechanisms [].
Q9: How does the presence of a hydroxyl group influence the reactivity of 4-Chloro-1-naphthol?
A9: The hydroxyl group at the 1-position enables tautomerization to a reactive enone intermediate, facilitating hydrodehalogenation in the presence of hydrogen-donating solvents [].
Q10: What analytical techniques utilize 4-Chloro-1-naphthol?
A10: 4-Chloro-1-naphthol is primarily used in:
- Immunohistochemistry: For visualizing antibody-antigen interactions at the cellular level [, , , ].
- Immunoassays: Various formats like ELISA, Western blot, and dot-blot assays employ 4-Chloro-1-naphthol for signal generation [, , , , , , , ].
- Electrochemical detection: 4-Chloro-1-naphthol precipitation can be coupled with electrochemical techniques like differential pulse voltammetry (DPV) and quartz crystal microbalance (QCM) for sensitive detection [, , ].
- Surface Plasmon Resonance (SPR): 4-Chloro-1-naphthol precipitation-enhanced SPR allows for sensitive and specific detection of target analytes [].
Q11: What are the advantages of using 4-Chloro-1-naphthol in these techniques?
A11: * Sensitivity: The precipitation reaction amplifies the signal, enabling the detection of minute amounts of target molecules [, ].* Simplicity: The assay protocols are relatively straightforward and easy to implement [, ].* Cost-effectiveness: 4-Chloro-1-naphthol is a relatively inexpensive reagent [].
Q12: What is the solubility of 4-Chloro-1-naphthol?
A12: 4-Chloro-1-naphthol is sparingly soluble in water but soluble in organic solvents [].
Q13: What are some alternatives to 4-Chloro-1-naphthol as a chromogenic substrate for HRP?
A13: Other common HRP substrates include:
- 3,3'-Diaminobenzidine (DAB): Produces a brown precipitate [, ].
- Tetramethylbenzidine (TMB): Produces a blue product that turns yellow upon acidification [].
- Chemiluminescent substrates like luminol: Produce light upon oxidation, offering higher sensitivity [, ].
Q14: What factors might influence the choice of one substrate over another?
A14: Key considerations include:
- Sensitivity required: Chemiluminescent substrates offer the highest sensitivity, while chromogenic substrates vary in their detection limits [, ].
- Application: Some substrates are better suited for specific applications like immunohistochemistry or Western blotting [, ].
- Desired color for visualization: DAB (brown), TMB (blue/yellow), and 4-Chloro-1-naphthol (blue/purple) provide different color options [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



